Diclazuril-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

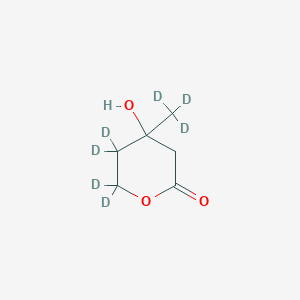

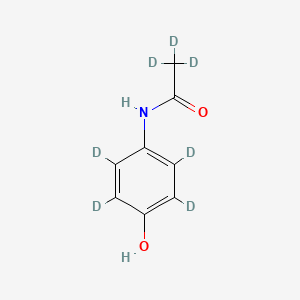

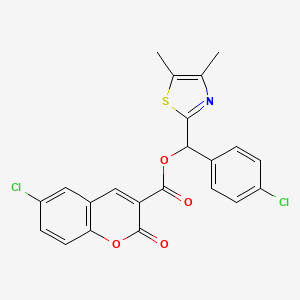

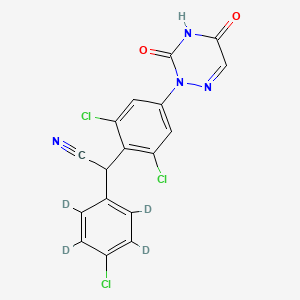

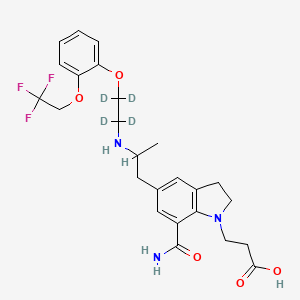

Diclazuril-d4: is a deuterium-labeled derivative of Diclazuril, a benzeneacetonitrile compound. Diclazuril is a potent and orally active anticoccidial agent used primarily in veterinary medicine to treat and prevent coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The deuterium labeling in this compound makes it useful in scientific research, particularly in pharmacokinetic and metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Diclazuril-d4 involves several steps, starting with 2,6-dichloro-4-nitroaniline as the raw material. The process includes Sandmeyer reaction, affine replacement, reduction, diazotization, and two-step condensation reactions . The key steps are as follows:

Sandmeyer Reaction: Conversion of 2,6-dichloro-4-nitroaniline to 3,4,5-trichloronitrobenzene.

Affine Replacement and Reduction: Replacement of nitro groups and reduction to form intermediates.

Diazotization and Condensation: Formation of diazonium salts and subsequent condensation to form the final product.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves continuous operation for nitroreduction, diazotization, and condensation reactions, achieving a product purity of 99.5% . The use of one-pot processes and efficient extraction methods enhances the overall efficiency and scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions: Diclazuril-d4 undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized metabolites.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions:

Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Conducted under basic conditions with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which are often analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Applications De Recherche Scientifique

Diclazuril-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.

Biology: Studied for its effects on parasitic organisms and host immune responses.

Medicine: Investigated for its potential in treating parasitic infections in animals.

Industry: Utilized in the development of new anticoccidial agents and veterinary pharmaceuticals

Mécanisme D'action

Diclazuril-d4 exerts its effects by inhibiting the development of coccidian parasites, particularly Eimeria species. The compound interferes with the parasite’s ability to reproduce and develop within the host’s intestinal cells. The exact molecular targets and pathways involved include disruption of the parasite’s mitochondrial function and inhibition of nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

Toltrazuril: Another triazine-based anticoccidial agent with a similar mechanism of action.

Nicarbazin: A combination of 4,4’-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine, used as a coccidiostat.

Uniqueness: Diclazuril-d4 is unique due to its deuterium labeling, which enhances its utility in research applications. Compared to Toltrazuril and Nicarbazin, this compound offers more precise tracking in metabolic studies and has a distinct pharmacokinetic profile .

Propriétés

Formule moléculaire |

C17H9Cl3N4O2 |

|---|---|

Poids moléculaire |

411.7 g/mol |

Nom IUPAC |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D |

Clé InChI |

ZSZFUDFOPOMEET-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H] |

SMILES canonique |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

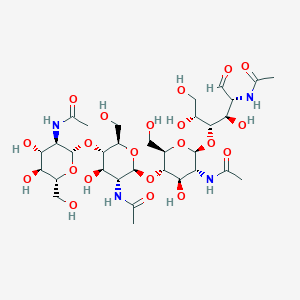

![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)